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Abstract
O-304 is a first-in-class, orally bioavailable, small heterocyclic compound identified as a pan-

AMPK (AMP-activated protein kinase) activator.[1][2] Its mechanism of action distinguishes it

from other AMPK activators, as it does not directly allosterically activate the enzyme or induce

a state of cellular energy depletion. Instead, O-304 functions by suppressing the

dephosphorylation of the catalytically critical threonine 172 (Thr172) on the α-subunit of AMPK,

a process mediated by protein phosphatase 2C (PP2C).[1][3] This leads to a sustained

increase in the levels of phosphorylated, and thus active, AMPK (pAMPK).[3] The activation of

AMPK by O-304 is dependent on the presence of the upstream kinase LKB1. Preclinical and

clinical studies have demonstrated the potential of O-304 in treating type 2 diabetes (T2D) and

associated cardiovascular and metabolic complications. It has been shown to improve glucose

homeostasis, enhance insulin sensitivity, and exert beneficial effects on cardiac function and

peripheral microvascular perfusion.

Mechanism of Action
The primary mechanism of action of O-304 is the indirect activation of AMPK through the

inhibition of its dephosphorylation.

Inhibition of PP2C-mediated Dephosphorylation: O-304 suppresses the activity of protein

phosphatase 2C (PP2C), which is responsible for removing the activating phosphate group
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from Thr172 on the AMPK α-subunit. This inhibitory action is specific, as O-304 does not

inhibit the overall phosphatase activity of PP2C. By preventing dephosphorylation, O-304
maintains AMPK in its active, phosphorylated state.

LKB1 Dependence: The activation of AMPK by O-304 requires the upstream liver kinase B1

(LKB1). LKB1 is the primary kinase that phosphorylates AMPK at Thr172 in response to an

increase in the cellular AMP/ATP ratio. O-304's role is to preserve this LKB1-mediated

phosphorylation.

Pan-AMPK Activation: O-304 is described as a pan-AMPK activator, suggesting it can

activate various AMPK heterotrimeric isoforms.

Signaling Pathway of O-304 Action
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Caption: Signaling pathway of O-304. O-304 inhibits PP2C, preventing the dephosphorylation

of AMPK and leading to sustained activation and downstream metabolic effects.

Quantitative Pharmacological Data
The following table summarizes the available quantitative data for O-304.

Parameter Value
Species/Syste
m

Description Reference(s)

EC50 8 nM
Human

recombinant

Activation of

AMPK α1β1γ1

isoform

In Vitro Profile
AMPK Activation: In various cell types, including human skeletal myotubes and hepatocytes,

O-304 increases the phosphorylation of AMPK at Thr172 and its downstream target, acetyl-

CoA carboxylase (ACC) at Ser79, in a dose-dependent manner.

Mitochondrial Uncoupling: O-304 has been shown to act as a mitochondrial uncoupler in

differentiated myotubes, leading to an increased oxygen consumption rate. This action

generates a metabolic demand that promotes glucose utilization.

Gene Expression: In skeletal muscle and heart of diabetic mice, O-304 averted gene

expression changes associated with metabolic inflexibility. In β-cells under glucotoxic

conditions, it preserved key metabolic gene expression patterns.

In Vivo Profile
Pharmacokinetics: O-304 is orally available with a long plasma half-life in rodents. It does not

cross the blood-brain barrier.

Glucose Homeostasis: In diet-induced obese (DIO) mice, O-304 treatment prevented

increases in fasting glucose and plasma insulin levels and improved insulin resistance

(HOMA-IR). It also stimulated insulin-independent glucose uptake in skeletal muscle.
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β-Cell Function: O-304 has been shown to reduce β-cell stress and promote β-cell rest in

DIO mice. It preserved β-cell function under hyperglycemic conditions by reducing mTORC1

activity.

Cardiovascular Effects: In aged mice, O-304 improved cardiac function and exercise

capacity. It also improved peripheral microvascular perfusion and reduced blood pressure in

animal models and T2D patients.

Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD): In a mouse model of

MASLD, O-304 reduced liver steatosis, decreased blood cholesterol, and ameliorated liver

fibrosis.

"Exercise Mimetic" Effects: Due to its ability to improve metabolic and cardiac function and

increase exercise capacity, O-304 is considered an "exercise mimetic".

Experimental Protocols
PP2C-Mediated AMPK Dephosphorylation Assay
(General Methodology)
This assay is designed to assess the ability of a compound to inhibit the dephosphorylation of

pAMPK by PP2C.

Reagents:

Recombinant human AMPK heterotrimers (e.g., α1β1γ1 or α2β1γ1).

Recombinant human PP2C.

Assay buffer (e.g., containing HEPES, DTT).

ATP.

O-304 or vehicle control.

Antibodies for Western blotting: anti-pAMPK (Thr172) and anti-total AMPK.
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Procedure: a. Recombinant AMPK is incubated with an upstream kinase (e.g., LKB1 or

CAMKK2) and ATP to generate phosphorylated AMPK (pAMPK). b. The phosphorylation

reaction is stopped, and the pAMPK is purified. c. pAMPK is then incubated with

recombinant PP2C in the presence of varying concentrations of O-304 or vehicle. d. The

reaction is stopped after a defined time period. e. The levels of pAMPK and total AMPK are

quantified by Western blotting.

Data Analysis: The ratio of pAMPK to total AMPK is calculated for each condition. The

inhibitory effect of O-304 is determined by comparing the pAMPK levels in the presence of

the compound to the vehicle control.

In Vivo Glucose Tolerance Test (GTT) in Mice (General
Methodology)
This test evaluates the ability of an animal to clear a glucose load from the blood, providing an

indication of glucose tolerance and insulin sensitivity.

Animals and Treatment:

Mice (e.g., diet-induced obese C57BL/6J) are treated with O-304 or vehicle for a specified

period (e.g., several weeks).

Procedure: a. Animals are fasted overnight (typically 6-8 hours). b. A baseline blood sample

is collected from the tail vein to measure fasting blood glucose. c. A glucose solution (e.g., 2

g/kg body weight) is administered via oral gavage (OGTT) or intraperitoneal injection

(IPGTT). d. Blood samples are collected at various time points after glucose administration

(e.g., 15, 30, 60, 90, and 120 minutes). e. Blood glucose levels are measured at each time

point.

Data Analysis:

Blood glucose levels are plotted against time.

The area under the curve (AUC) is calculated to provide a quantitative measure of glucose

clearance. A lower AUC indicates improved glucose tolerance.
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Experimental Workflow for In Vivo Efficacy Testing
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Caption: A general experimental workflow for assessing the in vivo efficacy of O-304 in a

mouse model of metabolic disease.

Conclusion
O-304 is a novel pan-AMPK activator with a unique mechanism of action involving the inhibition

of PP2C-mediated dephosphorylation of AMPK. This leads to sustained AMPK activation and a

wide range of beneficial metabolic and cardiovascular effects demonstrated in both in vitro and

in vivo models. Its oral bioavailability and favorable preclinical profile make it a promising

therapeutic candidate for the treatment of type 2 diabetes and related metabolic disorders.

Further research and clinical development are warranted to fully elucidate its therapeutic

potential in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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